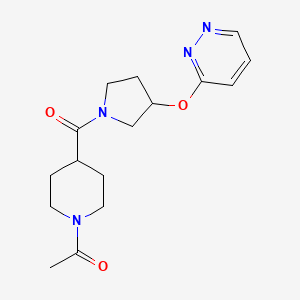

![molecular formula C15H13NO2S B2509820 N-[4-(2-苯乙炔基)苯基]甲磺酰胺 CAS No. 439095-76-8](/img/structure/B2509820.png)

N-[4-(2-苯乙炔基)苯基]甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

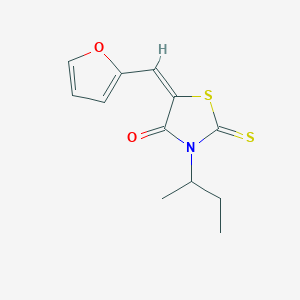

N-[4-(2-phenylethynyl)phenyl]methanesulfonamide is a compound that falls within the broader category of methanesulfonamides, which are characterized by the presence of a methanesulfonyl group attached to an aniline derivative. These compounds have been the subject of various studies due to their potential applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related methanesulfonamide compounds has been explored through various methods. For instance, the Sonogashira cross-coupling reaction has been employed to synthesize N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide with high yield, indicating the potential for similar synthetic approaches to be applied to N-[4-(2-phenylethynyl)phenyl]methanesulfonamide . Additionally, the reactivity of N,N-dichlorophenylmethanesulfonamide with trichloroethylene has been studied, leading to highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, which could provide insights into the reactivity of the phenylethynyl group in the target compound .

Molecular Structure Analysis

Structural analysis of methanesulfonamide derivatives has revealed that the orientation of the N-H bond and the positioning of substituents on the aromatic ring can significantly influence the molecular conformation. For example, in N-(2,3-dichlorophenyl)methanesulfonamide, the N-H bond is syn to the ortho- and meta-chloro substituents, which could affect the molecule's interaction with biological receptors . This suggests that the phenylethynyl substituent in N-[4-(2-phenylethynyl)phenyl]methanesulfonamide may also play a crucial role in determining the molecule's conformation and, consequently, its reactivity and biological activity.

Chemical Reactions Analysis

Methanesulfonamide derivatives participate in various chemical reactions. The 1,1-dilithio salts of alkyl phenyl sulfones and N,N-dimethyl methanesulfonamide have been shown to react with carbonyl compounds to yield α,β-unsaturated sulfones and β-hydroxysulfones . This indicates that the methanesulfonamide moiety can be involved in reactions with electrophiles, which could be relevant for the functionalization of N-[4-(2-phenylethynyl)phenyl]methanesulfonamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating substituents on the aromatic ring can affect the compound's acidity, solubility, and overall reactivity. The spectroscopic studies of complexes formed by methanesulfonamide derivatives have provided insights into their structural properties in different solvents, which could be extrapolated to understand the behavior of N-[4-(2-phenylethynyl)phenyl]methanesulfonamide in various environments .

科学研究应用

合成和表征

N-[4-(2-苯乙炔基)苯基]甲磺酰胺及其衍生物经常被合成和用于各种科学应用的表征。例如,Durgadas、Mukkanti和Pal(2012)合成了N-(2-苯氧基-4-(3-苯氧基丙-1-炔基)苯基)甲磺酰胺,并利用红外光谱、1H和13C核磁共振、质谱和元素分析对其结构进行了表征(Durgadas, Mukkanti, & Pal, 2012)。类似地,Jayalakshmi和Gowda(2004)的研究涉及合成了二十二种N-(取代苯基)-甲磺酰胺,并进行了全面的光谱分析以了解不同取代基的影响(Jayalakshmi & Gowda, 2004)。

分子结构和相互作用

了解这些化合物的分子结构和相互作用对科学研究至关重要。Dey等人(2015)对尼美舒利三唑衍生物进行的结构研究提供了关于分子间相互作用性质的见解,通过Hirshfeld表面和2D指纹图对其进行了分析(Dey et al., 2015)。Gowda、Foro和Fuess(2007)对N-(2,3-二氯苯基)甲磺酰胺的结构构象进行的研究进一步有助于理解这些化合物中的几何参数和氢键作用(Gowda, Foro, & Fuess, 2007)。

化学反应性和应用

这些化合物在各种条件下的反应性也是研究的关键领域。Lemek、Groszek和Cmoch(2008)探索了1,1,1-三氟-N-[氧代(苯基)(三氟甲基)-λ4-砜基]甲磺酰胺中氢的代位亲核取代(VNS),揭示了进一步研究激活硫基电子吸引基团的化合物的潜力(Lemek, Groszek, & Cmoch, 2008)。此外,Kondo等人(2000)讨论的足够化学选择性的N-酰化试剂的开发展示了这些化合物在促进具有良好化学选择性的N-酰化中的实用性(Kondo, Sekimoto, Nakao, & Murakami, 2000)。

安全和危害

The safety information for N-[4-(2-phenylethynyl)phenyl]methanesulfonamide indicates that it has the GHS07 pictogram. The hazard statements are H302, H312, and H332, which suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

属性

IUPAC Name |

N-[4-(2-phenylethynyl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S/c1-19(17,18)16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSGGGKGOIXPFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C#CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2-phenylethynyl)phenyl]methanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

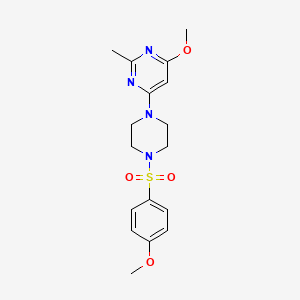

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide](/img/structure/B2509742.png)

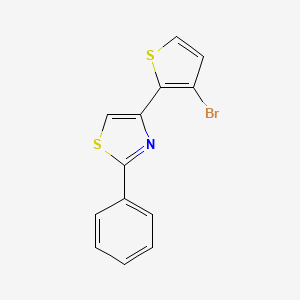

![N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-N-(2,6-dichlorophenyl)amine](/img/structure/B2509745.png)

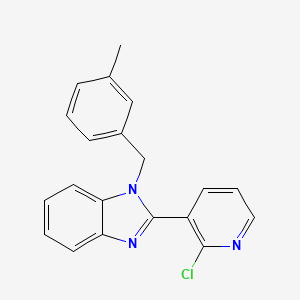

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone](/img/structure/B2509749.png)

![{6-Oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride](/img/structure/B2509752.png)

![1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B2509754.png)